molecular formula C9H9BrO2 B2621563 7-Bromochroman-4-ol CAS No. 18385-82-5

7-Bromochroman-4-ol

Cat. No.: B2621563
CAS No.: 18385-82-5
M. Wt: 229.073
InChI Key: CORGRUDPFWKFGE-UHFFFAOYSA-N
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Description

7-Bromochroman-4-ol is an organic compound belonging to the class of chroman derivatives It is characterized by a bromine atom at the 7th position and a hydroxyl group at the 4th position on the chroman ring

Safety and Hazards

The safety information for 7-Bromochroman-4-ol includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280, P305+P351+P338 .

Future Directions

While 7-Bromochroman-4-ol exhibits intriguing properties in scientific research, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and could potentially lead to the discovery of new drugs and treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromochroman-4-ol typically involves the reduction of 7-bromochroman-4-one. One common method includes the use of sodium tetrahydroborate (NaBH4) in a mixture of tetrahydrofuran and methanol at room temperature. The reaction is usually completed within 30 minutes .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 7-Bromochroman-4-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to 7-bromochroman-4-one using oxidizing agents.

    Reduction: Further reduction to form different derivatives.

    Substitution: Nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium tetrahydroborate (NaBH4) is frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 7-Bromochroman-4-one.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Compounds where the bromine atom is replaced by other functional groups.

Scientific Research Applications

7-Bromochroman-4-ol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Bromochroman-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the chroman ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORGRUDPFWKFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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